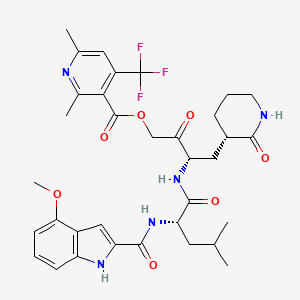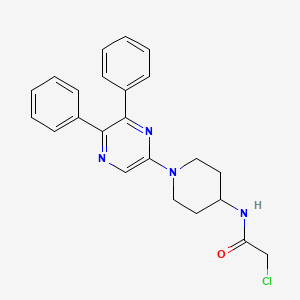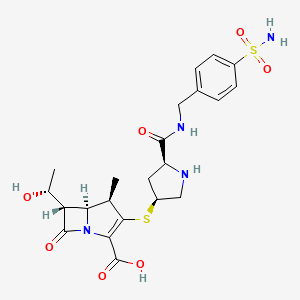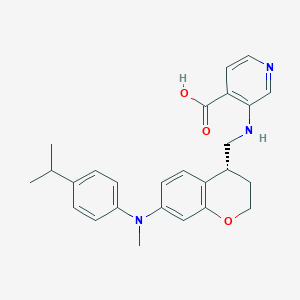
SARS-CoV-2 3CLP and CoV inhibitor 15m
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 15m, identified by the PubMed ID 34242027, is a synthetic organic compound that belongs to a series of covalent inhibitors targeting the SARS-CoV-2 3CL protease (Mpro) . This protease is crucial for the replication of the SARS-CoV-2 virus, making it a significant target for antiviral drug development.
Preparation Methods
The synthesis of compound 15m involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and safety.
Chemical Reactions Analysis
Compound 15m undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond, often using reagents like hydrogen gas or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 15m has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying covalent inhibitors and their interactions with proteases.
Biology: Researchers use it to understand the mechanisms of viral replication and to develop new antiviral therapies.
Medicine: As a potential antiviral drug, it is studied for its efficacy in inhibiting the SARS-CoV-2 virus, contributing to the development of treatments for COVID-19.
Mechanism of Action
Compound 15m exerts its effects by covalently binding to the active site of the SARS-CoV-2 3CL protease (Mpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are those related to viral replication and protein processing .
Comparison with Similar Compounds
Compound 15m is part of a series of covalent inhibitors targeting the SARS-CoV-2 3CL protease. Similar compounds include:
Compound 15g: Another covalent inhibitor with a slightly different structure but targeting the same protease.
Compound 10c: Known for its high binding affinity and specificity for the 3CL protease.
What sets compound 15m apart is its unique combination of functional groups that enhance its inhibitory activity and specificity for the 3CL protease, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C34H40F3N5O7 |
|---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C34H40F3N5O7/c1-17(2)12-25(42-32(46)26-15-21-23(40-26)9-6-10-28(21)48-5)31(45)41-24(14-20-8-7-11-38-30(20)44)27(43)16-49-33(47)29-19(4)39-18(3)13-22(29)34(35,36)37/h6,9-10,13,15,17,20,24-25,40H,7-8,11-12,14,16H2,1-5H3,(H,38,44)(H,41,45)(H,42,46)/t20-,24-,25-/m0/s1 |
InChI Key |
ZOSDANWQBTXOLM-OPXMRZJTSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OCC(=O)[C@H](C[C@@H]2CCCNC2=O)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)OCC(=O)C(CC2CCCNC2=O)NC(=O)C(CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
![4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B10856523.png)
![(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)

![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B10856538.png)
![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)
![N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)
![4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856555.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide](/img/structure/B10856568.png)


![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
